molecular formula C15H11ClN4O B3011955 N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea CAS No. 672949-79-0

N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea

Cat. No. B3011955
CAS RN: 672949-79-0
M. Wt: 298.73
InChI Key: XCAPCIIZGAOWDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves the condensation of an isocyanate with an amine. For instance, the paper titled "Design, synthesis, and in vitro antiprotozoal, antimycobacterial activities of N-{2-[(7-chloroquinolin-4-yl)amino]ethyl}ureas" describes the synthesis of quinoline tripartite hybrids using a short synthetic route, which could be analogous to the synthesis of "N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea" . Similarly, the paper "Reactions of derivatives of anthranilic acid with 3-chloropropyl isocyanate" discusses the conversion of anthranilonitrile and 3-chloropropyl isocyanate into various urea derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The paper "Synthesis and Crystal Structure of N'-(6-Chloropyridin-3-formyl)-N-t-Butyl Urea" provides detailed information on the crystal structure of a related urea derivative, which could shed light on the structural aspects of "this compound" . The intramolecular and intermolecular hydrogen bonding patterns observed in these structures are important for stability and reactivity.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions depending on their substituents. The paper "N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea (CC-2): An Efficient Reagent for N-Chlorination of Amino Esters, Amide, and Peptides" describes the use of a dichloro urea compound as a chlorinating agent . This suggests that "this compound" could also participate in chlorination reactions or act as a reagent in the modification of other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The paper "NLOphoric 3,6-di(substituted quinoxalin) Carbazoles – Synthesis, Photophysical Properties and DFT Studies" discusses the photophysical properties and intramolecular charge transfer of carbazole-quinoxalin derivatives . These properties are relevant to the compound "this compound" as they can affect its solubility, stability, and potential applications in materials science or as a pharmacophore.

Scientific Research Applications

Spectroscopic Studies and Tautomerism

A study by Soliman et al. (2015) focused on a hybrid compound similar to N-(3-chlorophenyl)-N'-(6-quinoxalinyl)urea, analyzing its spectroscopic characteristics, tautomeric equilibria, and non-linear optical (NLO) properties. This research is significant for understanding the fundamental properties and potential applications of such compounds in various fields including material science and pharmaceuticals (Soliman, Hagar, Ibid, & El Ashry, 2015).

Photodegradation Studies

Guoguang, Xiangning, and Xiao-bai (2001) investigated the photodegradation of a similar compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea. Their study provides insights into how environmental factors influence the stability and degradation of these chemicals, which is vital for assessing their environmental impact and safety (Guoguang, Xiangning, & Xiao-bai, 2001).

Inhibition of Chitin Synthesis

Deul, Jong, and Kortenbach (1978) explored the biochemical mode of action of a structurally similar compound, highlighting its role in inhibiting chitin synthesis in insect larvae. This finding is significant for understanding the potential use of such compounds in insect control strategies (Deul, Jong, & Kortenbach, 1978).

properties

IUPAC Name

1-(3-chlorophenyl)-3-quinoxalin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-10-2-1-3-11(8-10)19-15(21)20-12-4-5-13-14(9-12)18-7-6-17-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAPCIIZGAOWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324429
Record name 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666752
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

672949-79-0
Record name 1-(3-chlorophenyl)-3-quinoxalin-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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